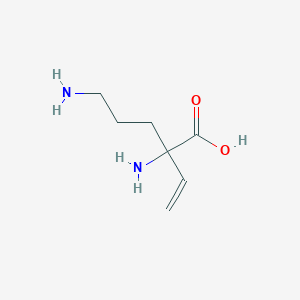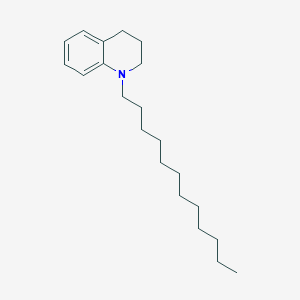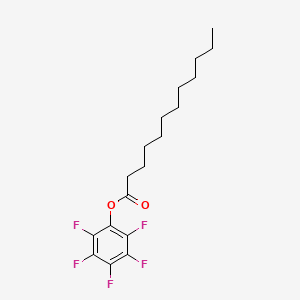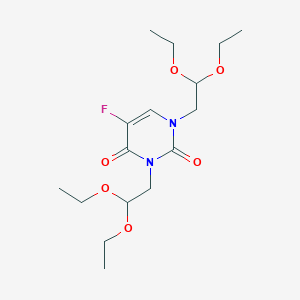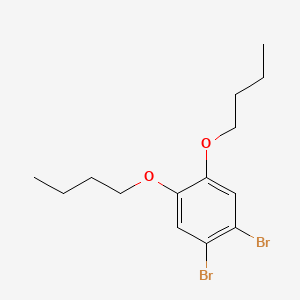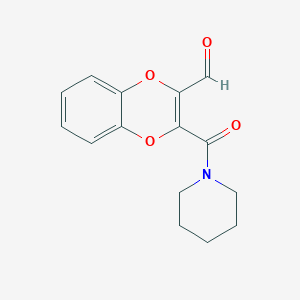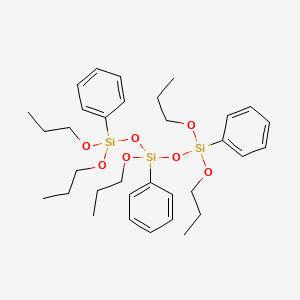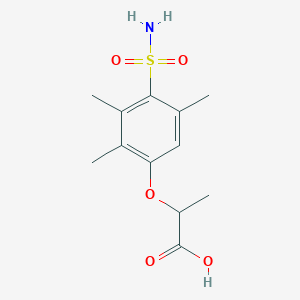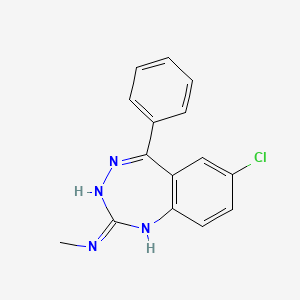
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is a chemical compound with a molecular formula of C16H14ClN3. It is a member of the benzodiazepine family, which is known for its psychoactive properties. This compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzotriazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Chlordiazepoxide: Used for its anxiolytic and muscle relaxant properties.
Uniqueness
7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and interaction with the GABA receptor can result in different therapeutic effects and side effect profiles.
Propiedades
Número CAS |
105448-14-4 |
|---|---|
Fórmula molecular |
C15H13ClN4 |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C15H13ClN4/c1-17-15-18-13-8-7-11(16)9-12(13)14(19-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
Clave InChI |
HYSSTQLUIMDROE-UHFFFAOYSA-N |
SMILES canónico |
CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


